molecular formula C20H17NO4 B12652432 2,4-Bis(2-methylphenoxy)-1-nitrobenzene CAS No. 93980-94-0

2,4-Bis(2-methylphenoxy)-1-nitrobenzene

Cat. No.: B12652432
CAS No.: 93980-94-0
M. Wt: 335.4 g/mol
InChI Key: AGUUXLHIEOFRGU-UHFFFAOYSA-N
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Description

2,4-Bis(2-methylphenoxy)-1-nitrobenzene is an organic compound with the molecular formula C20H19NO4 It is characterized by the presence of two 2-methylphenoxy groups attached to a benzene ring, along with a nitro group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene can be achieved through several methods. One common approach involves the nitration of 2,4-Bis(2-methylphenoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(2-methylphenoxy)-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

Major Products Formed

    Reduction: 2,4-Bis(2-methylphenoxy)-1-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Bis(2-methylphenoxy)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(2-methylphenoxy)aniline: Similar structure but with an amino group instead of a nitro group.

    2,4-Bis(2-methylphenoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

2,4-Bis(2-methylphenoxy)-1-nitrobenzene is unique due to the presence of both 2-methylphenoxy groups and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

CAS No.

93980-94-0

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

2,4-bis(2-methylphenoxy)-1-nitrobenzene

InChI

InChI=1S/C20H17NO4/c1-14-7-3-5-9-18(14)24-16-11-12-17(21(22)23)20(13-16)25-19-10-6-4-8-15(19)2/h3-13H,1-2H3

InChI Key

AGUUXLHIEOFRGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3C

Origin of Product

United States

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